molecular formula C10H15ClFNO B2378485 3-(2-Fluorophenoxy)butan-2-amine;hydrochloride CAS No. 2567498-87-5

3-(2-Fluorophenoxy)butan-2-amine;hydrochloride

Cat. No.: B2378485
CAS No.: 2567498-87-5
M. Wt: 219.68
InChI Key: PNOHCVWWDIISCG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)butan-2-amine;hydrochloride is a chemical compound with significant applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-(2-Fluorophenoxy)butan-2-amine;hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Chemical Reactions Analysis

3-(2-Fluorophenoxy)butan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Fluorophenoxy)butan-2-amine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Fluorophenoxy)butan-2-amine;hydrochloride can be compared with other similar compounds, such as:

    3-(2-Chlorophenoxy)butan-2-amine;hydrochloride: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can lead to variations in chemical properties and reactivity.

    3-(2-Bromophenoxy)butan-2-amine;hydrochloride: This compound has a bromine atom instead of a fluorine atom. Bromine is larger and more polarizable than fluorine, which can affect the compound’s interactions and reactivity.

Properties

IUPAC Name

3-(2-fluorophenoxy)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12)8(2)13-10-6-4-3-5-9(10)11;/h3-8H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOHCVWWDIISCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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